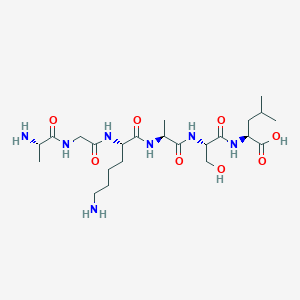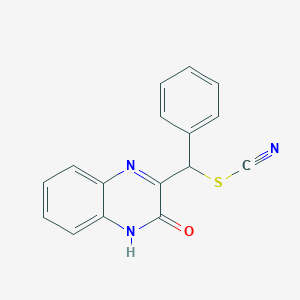
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate is a complex organic compound with the molecular formula C₁₆H₁₁N₃OS It is characterized by a quinoxaline core, a phenyl group, and a thiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst like aluminum chloride.
Thiocyanate Functionalization: The final step involves the reaction of the intermediate with thiocyanate salts, such as potassium thiocyanate, under mild conditions to introduce the thiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate involves its interaction with biological macromolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The quinoxaline core can intercalate into DNA, further enhancing its biological activity.
Comparación Con Compuestos Similares
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl acetate
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl chloride
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl bromide
Comparison:
- Uniqueness: The presence of the thiocyanate group in (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate imparts unique reactivity, particularly in forming covalent bonds with nucleophiles.
- Reactivity: Compared to its acetate, chloride, and bromide analogs, the thiocyanate derivative exhibits distinct chemical behavior, especially in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
289704-35-4 |
|---|---|
Fórmula molecular |
C16H11N3OS |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H11N3OS/c17-10-21-15(11-6-2-1-3-7-11)14-16(20)19-13-9-5-4-8-12(13)18-14/h1-9,15H,(H,19,20) |
Clave InChI |
OLOKNKPBDYDKDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)SC#N |
Solubilidad |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
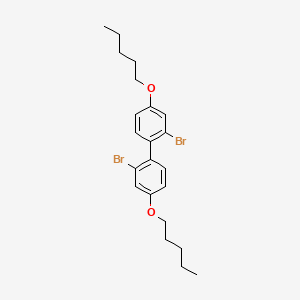
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
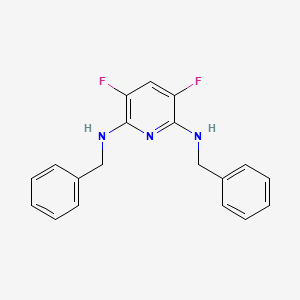
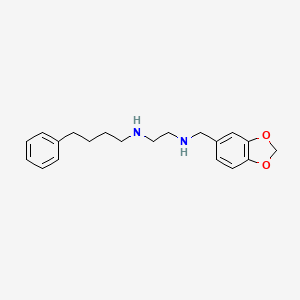
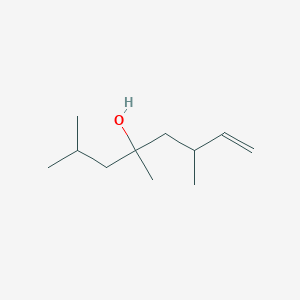
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
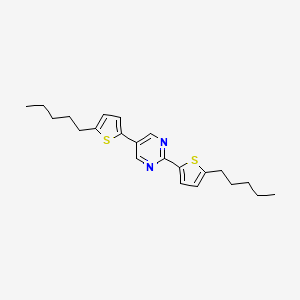
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
